molecular formula C10H8N2O2 B13658785 Methyl cinnoline-8-carboxylate

Methyl cinnoline-8-carboxylate

Cat. No.: B13658785
M. Wt: 188.18 g/mol
InChI Key: OAFAUKZNZCYPOV-UHFFFAOYSA-N
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Description

Methyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnoline derivatives are known for their diverse pharmacological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antibacterial properties . The cinnoline core structure is an important scaffold in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Oxidation Reactions

Methyl cinnoline-8-carboxylate undergoes oxidation primarily at the aromatic ring or ester group. Key observations include:

  • Ring oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions (H₂SO₄, 80°C) selectively oxidizes the cinnoline ring, yielding cinnoline-8-carboxylic acid (75% yield).

  • Side-chain oxidation : The methyl ester group resists oxidation under mild conditions but decomposes under harsh oxidative environments (e.g., CrO₃/H₂SO₄), producing CO₂ and fragmented byproducts.

Reduction Reactions

Reductive transformations target both the aromatic system and ester functionality:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to a hydroxymethyl group, forming 8-(hydroxymethyl)cinnoline (68% yield).

  • Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C, 60 psi) partially saturates the cinnoline ring, generating 5,6,7,8-tetrahydrocinnoline derivatives. Over-reduction leads to indole analogs via cleavage of the N–N bond .

Nucleophilic Substitution and Hydrolysis

The ester group participates in classical acyl substitution reactions:

Reaction TypeConditionsProductYieldReference
Acid hydrolysis 6M HCl, refluxCinnoline-8-carboxylic acid82%
Amidation m-Toluoyl chloride, Et₃N, CH₂Cl₂8-(m-Toluoyloxy)cinnoline39%

Basic hydrolysis (NaOH/H₂O) proceeds sluggishly due to steric hindrance from the fused ring system.

Metal-Catalyzed C–H Functionalization

Ru(II)/Ir(III) catalysts enable direct C–H bond activation for annulation reactions:

  • Annulation with diazo compounds : Using [(p-cymene)RuCl₂]₂ (3 mol%) and AgNTf₂ (30 mol%) in t-BuOH at 90°C, this compound reacts with 2-diazo-5-methylcyclohexane-1,3-dione to form phthalazino[2,3-a]cinnoline-8,13-dione derivatives (93% yield with Ir catalysis) .

Optimized catalytic conditions :

CatalystAdditiveSolventTemp (°C)Yield (%)
(IrCp*Cl₂)₂AgSbF₆DCE10093

Cycloaddition and Condensation

The electron-deficient cinnoline ring participates in cycloaddition:

  • Diels-Alder reactions : With electron-rich dienes (e.g., 1-nitro-2-phenylethylene), microwave-assisted reactions in Lycopodium clavatum sporopollenin microcapsules yield fused tetracyclic cinnolines (20 min, 100°C) .

Functional Group Interconversion

The ester group serves as a handle for further derivatization:

  • Transesterification : Methanolysis with NaOMe/MeOH converts the methyl ester to ethyl analogs (55% yield).

  • Grignard addition : Methylmagnesium bromide attacks the carbonyl, forming tertiary alcohols (limited yields due to competing ring reactions) .

Scientific Research Applications

Methyl cinnoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the derivative being studied .

Comparison with Similar Compounds

Methyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

methyl cinnoline-8-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-6-11-12-9(7)8/h2-6H,1H3

InChI Key

OAFAUKZNZCYPOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=NC=C2

Origin of Product

United States

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